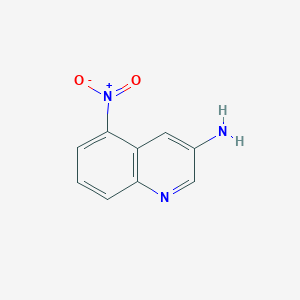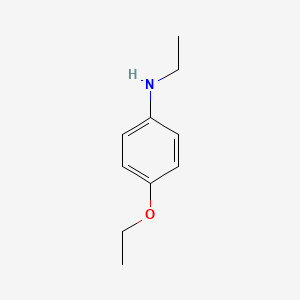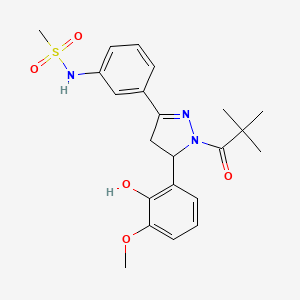![molecular formula C12H13N3O2 B2957150 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 926271-74-1](/img/structure/B2957150.png)
2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with pyrazole and pyridine moieties, such as “2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid”, are often used in medicinal chemistry due to their varied biological activities . They have been known to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Molecular Structure Analysis
The structure of similar compounds has been characterized by single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms that the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Wissenschaftliche Forschungsanwendungen
Catalytic Performance in Organic Synthesis
One notable application of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid and its derivatives is in catalysis. Specifically, the compound has been utilized in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. Cu(II)/pypzacac complexes, derived from the reaction of the compound with various copper salts, exhibit excellent catalytic performance in these reactions. The catalytic process is efficient, with the aqueous solution being easily separated and reused for several cycles without significant decay in catalytic efficiency (Xie et al., 2014).
Bioassay Screening and Structural Characterization
Another aspect of the compound's utility is in the synthesis and characterization of novel compounds with potential biological activities. For instance, reaction with n-Bu2SnO has led to the formation of dimeric bis[dicarboxylatotetraorganodistannoxanes] that displayed certain cytotoxicities against Hela cells in vitro. These compounds were characterized by IR, NMR spectra, elemental analyses, and X-ray crystal structure analyses, demonstrating the compound's versatility in synthesizing novel bioactive molecules (Wen et al., 2005).
Development of Metal Ion Binding Sites
The chemical also plays a crucial role in the development of new metal ion binding sites. It has been condensed with the terminal amino group of a Phe−Gly dipeptide, creating derivatives that contain ATCUN-like metal ion binding sites. This has implications for understanding and designing new molecules for metal ion coordination, which is essential in various fields, including medicinal chemistry and environmental science (Boa et al., 2005).
Asymmetric Transfer Hydrogenation
Moreover, the compound has been involved in asymmetric transfer hydrogenation of ketones, catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This highlights its potential in facilitating enantioselective synthesis, a key process in producing chiral drugs and other biologically active molecules. The study demonstrates the structure-influence relationship in catalyst performance, offering insights into optimizing catalytic conditions for better efficiency and selectivity (Magubane et al., 2017).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that they interact with their targets, leading to changes in the biological activities of the targets . For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their diverse biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, suggesting that 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Based on its structural similarity to other bioactive compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined due to the lack of specific studies on this compound. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(7-12(16)17)9(2)15(14-8)11-5-3-4-6-13-11/h3-6H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQFACEBKQXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dichloro-3-[(2-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2957067.png)



![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)



![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2957083.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)


